molecular formula C10H8O2S B074233 6-Methylbenzo[b]thiophene-2-carboxylic acid CAS No. 1467-86-3

6-Methylbenzo[b]thiophene-2-carboxylic acid

Cat. No.: B074233
CAS No.: 1467-86-3
M. Wt: 192.24 g/mol
InChI Key: KQRBOHOKLNORTA-UHFFFAOYSA-N
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Description

6-Methylbenzo[b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C10H8O2S. It is a derivative of benzo[b]thiophene, featuring a carboxylic acid group at the 2-position and a methyl group at the 6-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 6-Methylbenzo[b]thiophene-2-carboxylic acid is the protein myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is an anti-apoptotic protein in the Bcl-2 family, which inhibits the progression of apoptosis via sequestering the pro-apoptotic proteins . Overexpression of Mcl-1 is associated with drug resistance and tumor relapse .

Mode of Action

This compound enters cancer cells effectively and causes DNA damage while simultaneously downregulating Mcl-1 to prompt a conspicuous apoptotic response . This dual action on both DNA damage and apoptosis regulation is a key aspect of its mode of action .

Biochemical Pathways

The compound’s action affects the apoptosis pathway and DNA damage repair pathway . By downregulating Mcl-1, it impairs the cell’s ability to inhibit apoptosis, leading to increased cell death . It also causes DNA damage, further promoting apoptosis .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its iLOGP value, is 1.73 , suggesting it may have good bioavailability.

Result of Action

The result of the compound’s action is increased apoptosis in cancer cells, particularly those resistant to cisplatin . This is achieved through the dual action of causing DNA damage and downregulating Mcl-1 .

Action Environment

The compound is recommended to be stored at 2-8°C in a dark place, sealed in dry conditions . It is also recommended to use it in a well-ventilated area . These environmental factors may influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylbenzo[b]thiophene-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a palladium-catalyzed cyclization reaction can be employed, where a suitable precursor undergoes cyclization in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Methylbenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methylbenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-benzo[b]thiophene-2-carboxylic acid: Similar structure but with a chlorine substituent at the 3-position.

    Benzo[b]thiophene-2-carboxylic acid: Lacks the methyl group at the 6-position.

    6-Methylbenzo[b]thiophene: Lacks the carboxylic acid group at the 2-position

Uniqueness

6-Methylbenzo[b]thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-methyl-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRBOHOKLNORTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510526
Record name 6-Methyl-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467-86-3
Record name 6-Methyl-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHYL-BENZOTHIOPHENE-2-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of palladium on 5% wet charcoal (50% water) (1.065 g) and ammonium formate (2.52 g) in methanol (30 ml) is stirred for 20 minutes in an inert atmosphere; a solution of 2.52 g of ammonium formate in 5 ml of water and a solution consisting of 2.26 g of 3-chloro-6-methyl-benzo[b]thiophene-2-carboxylic acid (18), 70 ml of methanol and 10 ml of 1N NaOH is then added. The mixture is kept under reflux stirring in an inert atmosphere for 15 hours. 0.425 g of Pd/C (5% wet) is then added, and the reaction mixture is again maintained under reflux for 24 hours. The mixture is then cooled, diluted with methanol, filtered through a Celite bed, and the catalyst is washed with further methanol. The filtrate is then evaporated until dry at low pressure and the residue treated with 70 ml of 1N HCl and 250 ml of ethyl acetate. The organic phase is washed with brine (3×) and evaporated until dry, to obtain 1.82 g of compound (1) in the form of a white solid; HPLC purity=98.2%, yield=94.7%.
Name
Quantity
0.425 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
2.52 g
Type
reactant
Reaction Step Three
Quantity
2.26 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
1.065 g
Type
reactant
Reaction Step Eight
Quantity
2.52 g
Type
reactant
Reaction Step Eight
Quantity
30 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Yield
94.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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